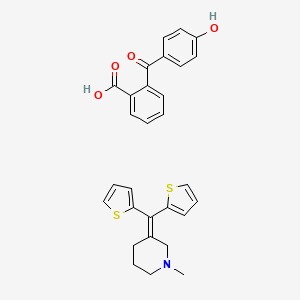
Casbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casbene is a diterpene comprising bicyclo[12.1.0]pentadeca-2,6,10-triene having three methyl substituents located at the 3-, 7- and 11-positions as well as gem-dimethyl groups at the 15-position. It has a role as an antifungal agent. It derives from a hydride of a casbane.
Scientific Research Applications
Biosynthesis and Enzymatic Activity
Biosynthesis in Response to Fungal Infection : Casbene, a macrocyclic diterpene hydrocarbon, is produced in young castor bean seedlings in response to fungal infections like Rhizopus stolonifer. The enzyme activities involved in casbene biosynthesis increase significantly in infected tissues compared to sterile conditions, especially the activities of farnesyl pyrophosphate synthetase, geranylgeranyl pyrophosphate synthetase, and casbene synthetase. These enzymes are localized in the proplastids of infected tissues, indicating the induction of casbene biosynthesis enzymes during fungal infection (Dudley, Dueber, & West, 1986).
Improved Casbene Production in Microbial Hosts : By engineering Saccharomyces cerevisiae with specific enzymes, notably geranylgeranyl diphosphate synthase and casbene synthase, researchers enhanced the biosynthesis of casbene to a significant level (up to 108.5 mg/L). This showcases the potential for microbial production of casbene for various applications, leveraging the metabolic capabilities of yeast (Callari, Meier, Ravasio, & Heider, 2018).
Expression and Characterization in Escherichia coli : Casbene synthase was successfully expressed in E. coli, and the recombinant enzyme was characterized. This achievement indicates the feasibility of producing casbene using bacterial systems, providing insights into its biosynthesis and potential for large-scale production (Hill, Cane, Mau, & West, 1996).
Chemical Synthesis and Structural Analysis 4. Total Synthesis and Structural Analysis : The total synthesis of casbene has been achieved, providing a method for its chemical production. This synthesis is crucial for understanding the compound's structure and properties, potentially leading to novel applications in various fields (Crombie, Kneen, Pattenden, & Whybrow, 1980).
- Synthesis via Intramolecular Cyclopropanation : An approach to synthesizing casbene through intramolecular cyclopropanation was explored, although it yielded low results. This research adds to the understanding of possible synthetic pathways for casbene (Doyle & Yan, 2002).
properties
Product Name |
Casbene |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(2E,6E,10E)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene |
InChI |
InChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+ |
InChI Key |
ZJMVJDFTNPZVMB-QOCMWZQCSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C2C(C2(C)C)CC/C(=C/CC1)/C)/C |
SMILES |
CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
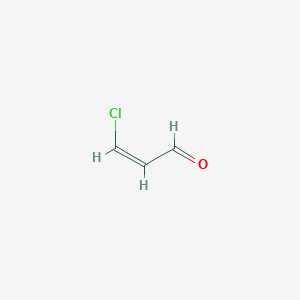
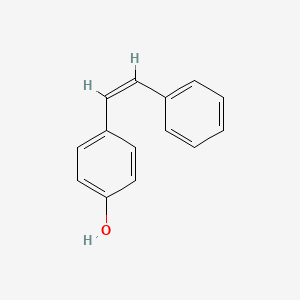

![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)

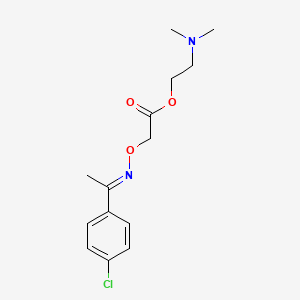
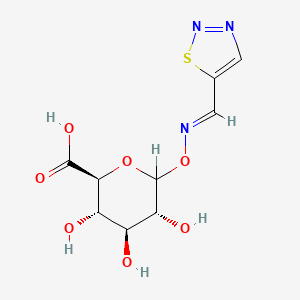
![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-naphthalen-1-ylacetate](/img/structure/B1241560.png)

